

# An In-depth Technical Guide to the Physicochemical Properties of Relenopride Hydrochloride

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## Compound of Interest

Compound Name: *Relenopride Hydrochloride*

Cat. No.: *B610438*

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of **Relenopride Hydrochloride** (CAS No. 1221416-42-7), a selective 5-HT<sub>4</sub> receptor agonist.<sup>[1]</sup><sup>[2]</sup> The information herein is compiled to support research, development, and formulation activities.

## Chemical Identity and Physical Properties

**Relenopride Hydrochloride**, also known as YKP-10811 HCl, is an enterokinetic agent that has been investigated for its potential in treating gastrointestinal disorders such as chronic idiopathic constipation and irritable bowel syndrome with constipation.<sup>[3]</sup><sup>[4]</sup> It is a white to off-white solid.<sup>[1]</sup><sup>[5]</sup>

## Structural and Molecular Data

The fundamental structural and molecular characteristics of **Relenopride Hydrochloride** are summarized below.

Property	Value	Source(s)
Chemical Name	(1S)-3-{4-[(4-amino-5-chloro-2-methoxybenzamido)methyl]piperidin-1-yl}-1-(4-fluorophenyl)propyl carbamate hydrochloride	[4]
Molecular Formula	C <sub>24</sub> H <sub>31</sub> Cl <sub>2</sub> FN <sub>4</sub> O <sub>4</sub>	[1][6]
Molecular Weight	529.43 g/mol	[1][6]
Exact Mass	528.1706 Da	[6]
Appearance	White to off-white solid	[1][5]
CAS Number	1221416-42-7	[1][6]
SMILES	<chem>O=C(NCC1CCN(CC--INVALID-LINK--C2=CC=C(F)C=C2)CC1)C3=C(C(Cl)=C(N)C=C3OC.[H]Cl</chem>	[1]

## Physicochemical Parameters

This section details key physicochemical parameters that influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The data presented are a combination of experimentally derived values and computational predictions.

## Solubility

**Relenopride Hydrochloride** exhibits significant solubility in both aqueous and organic solvent systems, which is a critical factor for its formulation and bioavailability.

Solvent System	Solubility	Observations	Source(s)
Water (H <sub>2</sub> O)	50 mg/mL (94.44 mM)	Requires sonication to aid dissolution.	[1][5]
Dimethyl Sulfoxide (DMSO)	110 mg/mL (207.77 mM)	Requires sonication; hygroscopic nature of DMSO can impact solubility.	[1][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.75 mg/mL (5.19 mM)	Results in a clear solution.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.75 mg/mL (5.19 mM)	Results in a clear solution.	[1]
10% DMSO, 90% Corn Oil	≥ 2.75 mg/mL (5.19 mM)	Results in a clear solution.	[1]

## Partition and Distribution Coefficients

The lipophilicity of a compound, often expressed as logP, is a key determinant of its ability to cross biological membranes.

Parameter	Value	Method/Source	Source(s)
logP	2.56	Chemaxon (Predicted)	[7]
XLogP3	3.2	(Predicted)	[8]
logS (Aqueous Solubility)	-4.8	ALOGPS (Predicted)	[7]

## Ionization Constant (pKa)

The pKa values indicate the extent of ionization at a given pH, which affects solubility, absorption, and receptor binding.

Parameter	Value	Method/Source	Source(s)
Strongest Basic (pKa)	8.72	Chemaxon (Predicted)	<a href="#">[7]</a>
Strongest Acidic (pKa)	14.42	Chemaxon (Predicted)	<a href="#">[7]</a>

## Other Molecular Properties

These properties, often used in assessing "drug-likeness" (e.g., Lipinski's Rule of Five), are provided below.

Property	Value	Source(s)
Hydrogen Bond Donor Count	3	<a href="#">[7]</a> <a href="#">[8]</a>
Hydrogen Bond Acceptor Count	5-7	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Rotatable Bond Count	10-11	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Topological Polar Surface Area	120 Å <sup>2</sup>	<a href="#">[7]</a> <a href="#">[8]</a>
Physiological Charge	1	<a href="#">[7]</a>

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Relenopride Hydrochloride** are not extensively published. However, based on the available data and standard pharmaceutical practices, the following methodologies are described.

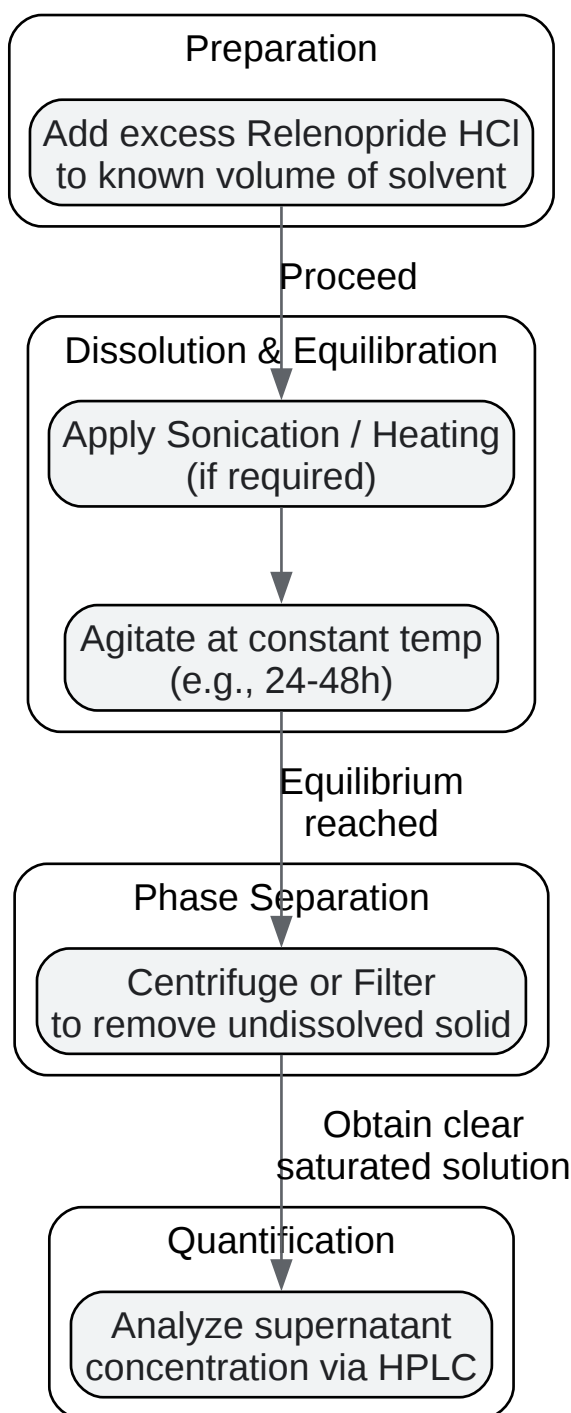
### Solubility Determination

The reported solubility data indicates that sonication is often required, suggesting a standard protocol for equilibrium solubility determination was likely followed.[\[1\]](#)[\[5\]](#)

Objective: To determine the concentration of **Relenopride Hydrochloride** in a saturated solution of a given solvent at a specified temperature.

General Protocol (Shake-Flask Method):

- Preparation: An excess amount of **Relenopride Hydrochloride** solid is added to a vial containing a known volume of the solvent system (e.g., Water, DMSO, or co-solvent mixtures).
- Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Aiding Dissolution: As noted in the literature for **Relenopride Hydrochloride**, if precipitation or phase separation occurs, heating and/or sonication can be used to aid dissolution before the equilibration period.<sup>[1]</sup>
- Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Relenopride Hydrochloride** in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Reporting: The solubility is reported in units such as mg/mL or mM.



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Caption: General workflow for solubility determination.

## pKa and logP Determination

While the available pKa and logP values are computationally predicted, experimental determination would typically involve the following standard methods.[7]

- **pKa Determination (Potentiometric Titration):** This is a common and accurate method. A solution of **Relenopride Hydrochloride** is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added allows for the determination of the pKa value(s) from the inflection points of the curve.
- **logP Determination (Shake-Flask Method):** This classic method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.
  - **Relenopride Hydrochloride** is dissolved in one of the phases (e.g., water).
  - An equal volume of the second immiscible phase (e.g., n-octanol) is added.
  - The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
  - The phases are separated by centrifugation.
  - The concentration of the compound in each phase is measured using a suitable analytical technique like HPLC-UV.
  - The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

## Mechanism of Action & Signaling Pathway

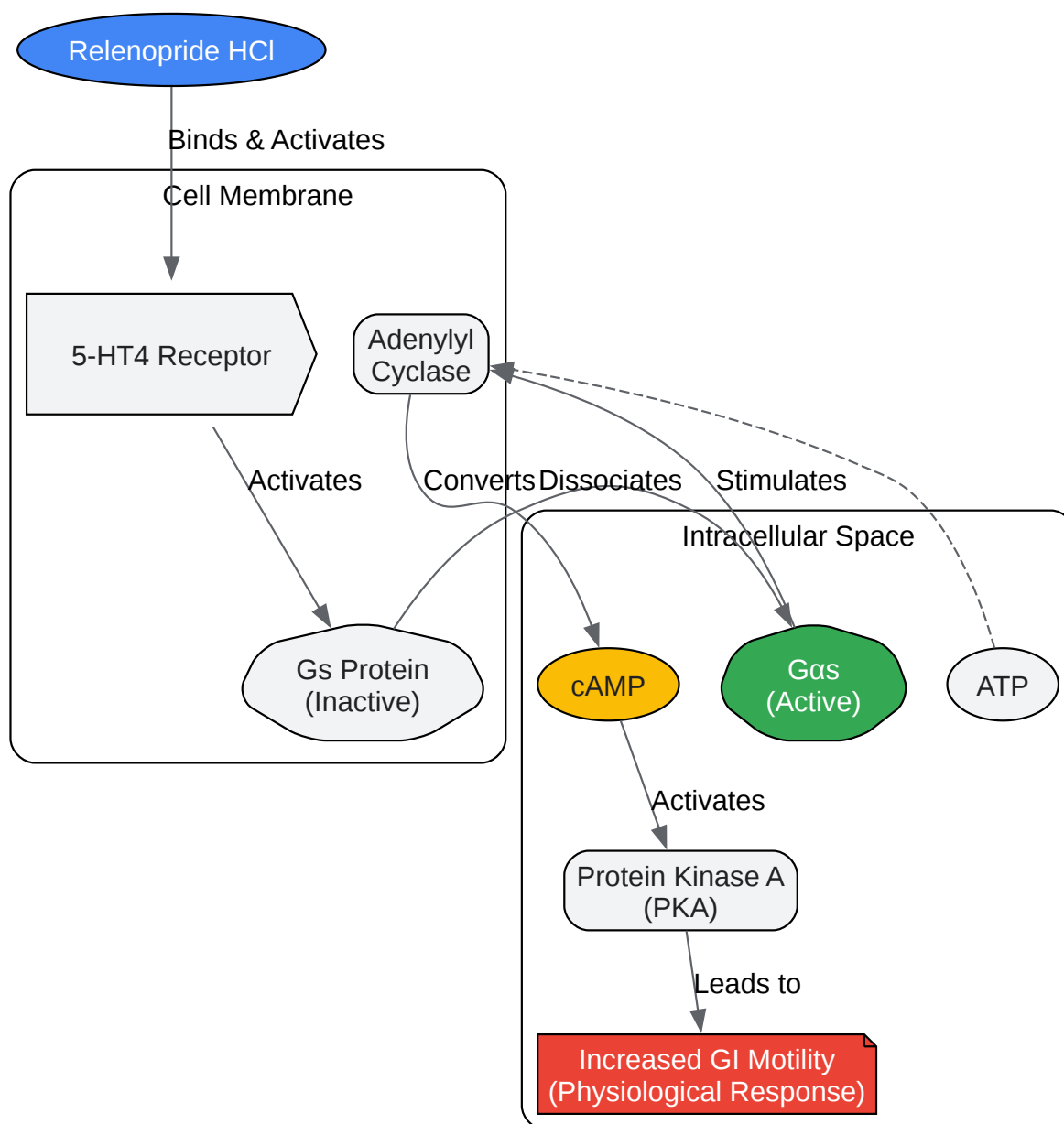
**Relenopride Hydrochloride** is a potent and selective agonist for the serotonin 5-HT<sub>4</sub> receptor, with a binding affinity (K<sub>i</sub>) of 4.96 nM.[1][2] Its affinity for other serotonin receptor subtypes is significantly lower; for instance, it has a 120-fold lower affinity for the 5-HT<sub>2A</sub> receptor (K<sub>i</sub> = 600 nM) and a 6-fold lower affinity for the 5-HT<sub>2B</sub> receptor (K<sub>i</sub> = 31 nM).[1] Interestingly, it also exhibits antagonist activity at the 5-HT<sub>2B</sub> receptor with an IC<sub>50</sub> of 2.1 μM.[1][5]

The primary therapeutic effect of Relenopride, the enhancement of gastrointestinal (GI) motility, is mediated through the activation of 5-HT<sub>4</sub> receptors located on neurons in the enteric nervous system.[1][10] This activation initiates a downstream signaling cascade.

#### Signaling Pathway:

- **Receptor Binding:** **Relenopride Hydrochloride** binds to and activates the 5-HT<sub>4</sub> receptor, which is a G-protein coupled receptor (GPCR).
- **G-Protein Activation:** The activated receptor promotes the dissociation of the alpha subunit (G $\alpha$ s) of the associated heterotrimeric G-protein.
- **Adenylyl Cyclase Stimulation:** The activated G $\alpha$ s subunit stimulates the enzyme adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- **Downstream Effects:** The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced neurotransmitter release (e.g., acetylcholine) and increased smooth muscle contraction, thereby accelerating GI transit.[\[10\]](#)





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Caption: 5-HT4 receptor activation pathway by Relenopride HCl.

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